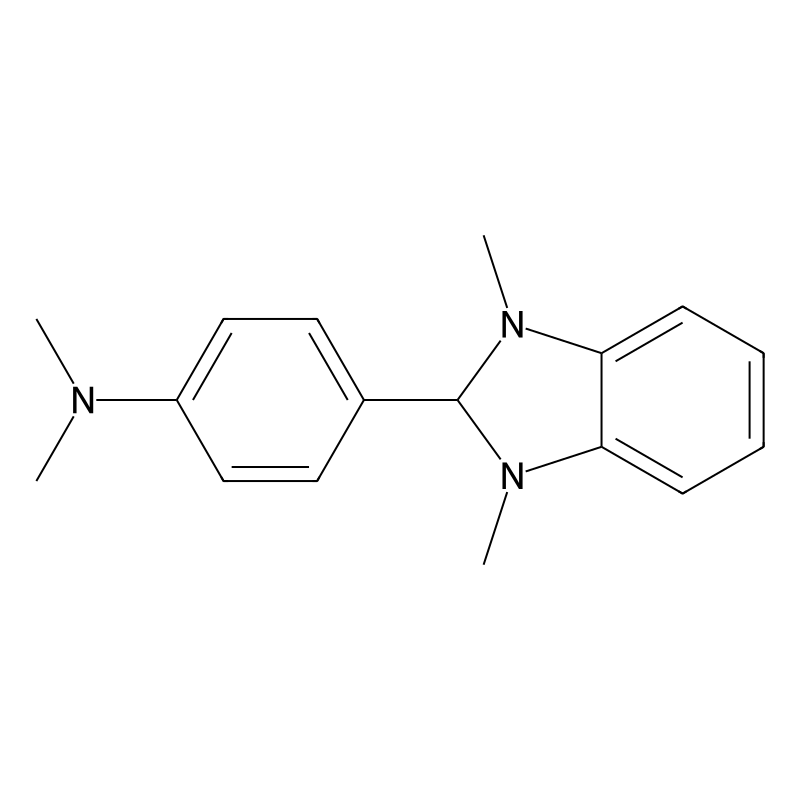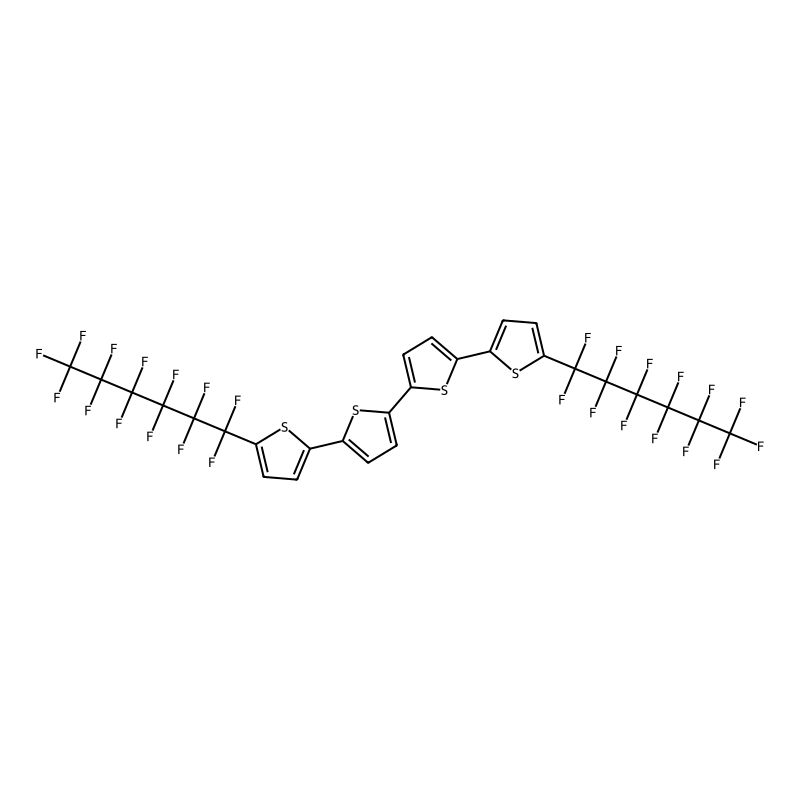Ofet & Opv Materials
CAS No.:67075-37-0
Molecular Formula:C40H26N2O4
Molecular Weight:598.6 g/mol
Availability:
In Stock
CAS No.:900806-58-8
Molecular Formula:C26H16S2
Molecular Weight:392.5 g/mol
Availability:
In Stock
CAS No.:302818-73-1
Molecular Formula:C17H21N3
Molecular Weight:267.37 g/mol
Availability:
In Stock
CAS No.:215726-51-5
Molecular Formula:C40H24Cl2N2O4
Molecular Weight:667.54
Availability:
In Stock
CAS No.:215726-57-1
Molecular Formula:C40H24F2N2O4
Molecular Weight:634.6 g/mol
Availability:
In Stock
CAS No.:446043-85-2
Molecular Formula:C28H8F26S4
Molecular Weight:966.6 g/mol
Availability:
In Stock
![7,18-bis(2-phenylethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure-2d/800/S663373.png)
![2,7-Diphenyl[1]benzothieno[3,2-b][1]benzothiophene](/img/structure-2d/800/S916751.png)

![N,N'-Bis[2-(4-chloro-phenyl)-ethyl]-3,4,9,10-perylene dicarboximide](/img/structure-2d/800/S3286363.png)
![7,18-bis[2-(4-fluorophenyl)ethyl]-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure-2d/800/S3404155.png)
